molecular formula C17H16N4O4 B5844503 [4-(4-NITROBENZOYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(4-NITROBENZOYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B5844503
M. Wt: 340.33 g/mol
InChI Key: KIGMOAQNZQWVAQ-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)piperazinomethanone is a heterocyclic compound featuring a piperazine core substituted with a 4-nitrobenzoyl group and a 3-pyridyl methanone moiety. Its molecular formula is C₁₇H₁₅N₃O₃, with a molecular weight of 309.33 g/mol (calculated from structural analogs in and ). The nitro group at the para position of the benzoyl ring confers strong electron-withdrawing properties, while the 3-pyridyl group introduces aromatic and hydrogen-bonding capabilities. This compound is likely synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and a 3-pyridyl-piperazine derivative, analogous to methods described in and .

Properties

IUPAC Name

(4-nitrophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(13-3-5-15(6-4-13)21(24)25)19-8-10-20(11-9-19)17(23)14-2-1-7-18-12-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMOAQNZQWVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrobenzoyl)piperazino(3-pyridyl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their efficiency and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzoyl)piperazino(3-pyridyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 4-(4-nitrobenzoyl)piperazino(3-pyridyl)methanone involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its insecticidal and herbicidal applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(4-Nitrobenzoyl)piperazinomethanone C₁₇H₁₅N₃O₃ 309.33 Nitrobenzoyl, 3-pyridyl, piperazine
4-(4-Aminobenzoyl)piperazinomethanone C₁₇H₁₆N₃O₂ 294.33 Aminobenzoyl, furyl, piperazine
(4-Nitrophenyl)(piperazino)methanone C₁₁H₁₃N₃O₃ 235.24 Nitrophenyl, piperazine
4-(2-Fluorobenzyl)piperazinomethanone C₁₇H₁₈FN₃O 299.34 Fluorobenzyl, 3-pyridyl, piperazine
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) C₁₀H₁₃N₃O₂ 207.23 Methylnitrosamino, 3-pyridyl, ketone

Key Observations :

  • Nitro vs. Amino Groups: The nitro group in the target compound distinguishes it from analogs like 4-(4-aminobenzoyl)piperazinomethanone ().
  • 3-Pyridyl vs. Other Aromatic Groups : The 3-pyridyl moiety (vs. furyl in or fluorobenzyl in ) may influence binding to nicotinic acetylcholine receptors or enzymes like cytochrome P450.
  • Piperazine Core : Present in all analogs, piperazine improves solubility and serves as a flexible linker for pharmacophore optimization.

Comparison with Analogs :

  • Reduction Potential: Unlike 4-(4-aminobenzoyl)piperazinomethanone (), the nitro group in the target compound can be reduced to an amine using SnCl₂ or catalytic hydrogenation, enabling access to bioactive intermediates.
  • Stability: The nitro group may confer greater stability under acidic conditions compared to methylnitrosamino groups in carcinogens like NNK ().

Key Insights :

  • Toxicity Profile: Unlike NNK, which is a potent carcinogen, the target compound’s nitro group is less likely to form reactive nitrosamines under physiological conditions.
  • Neuroprotective Potential: Piperazine derivatives (e.g., ) exhibit anti-cholinesterase and neuroprotective effects, suggesting the target compound could be optimized for Alzheimer’s disease research.

Physicochemical Properties

  • LogP: Estimated at ~1.5 (comparable to 4-(2-fluorobenzyl)piperazinomethanone in ), indicating moderate lipophilicity.
  • Solubility : Higher aqueous solubility than NNK due to the polar nitro and piperazine groups.

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